

# what is amsacrine hydrochloride

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## Compound Focus: Amsacrine Hydrochloride

CAS No.: 54301-15-4

Cat. No.: S548224

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## Chemical and Basic Properties

The table below summarizes the fundamental chemical and identifying information for **amsacrine hydrochloride** [1] [2] [3].

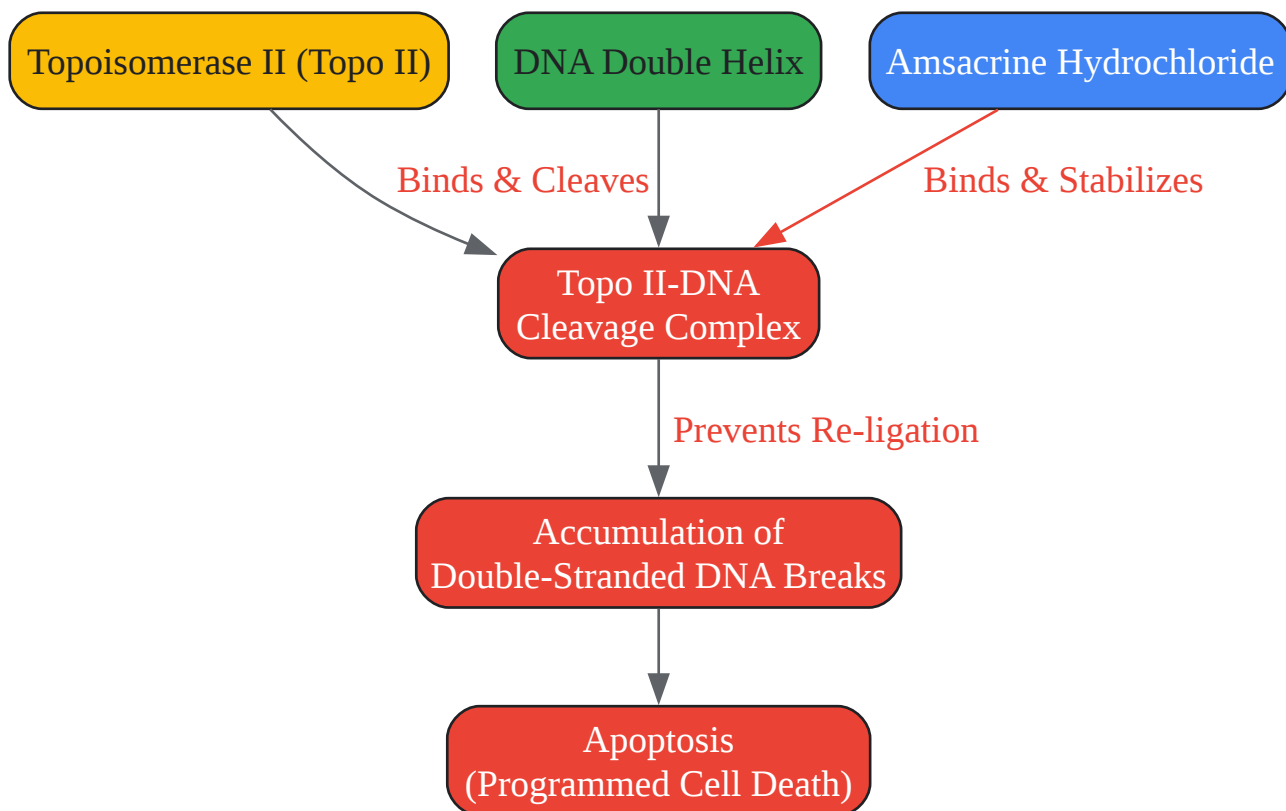
Property	Description
CAS Number	54301-15-4 [1] [3]
Synonym(s)	m-AMSA; Acridinyl anisidide [1] [4] [2]
Molecular Formula	$C_{21}H_{20}ClN_3O_3S$ [1] [3]
Molecular Weight	429.92 g/mol [1] [3]
Chemical Name	N-{4-[(acridin-9-yl)amino]-3-methoxyphenyl}methanesulfonamide hydrochloride [3]
Physical Form	Solid [5]
Storage	-20°C powder [4]

## Mechanism of Action and Pharmacology

**Amsacrine hydrochloride** is a cytotoxic agent whose primary mechanism involves targeting DNA topoisomerase II.

- **Mode of Action:** The drug is a **topoisomerase II poison** [4] [6]. It binds to and stabilizes the covalent complex formed between topoisomerase II and DNA, which is an intermediate step in the enzyme's normal function of cleaving and re-ligating DNA strands. This action **inhibits the re-ligation step**, leading to an increase in double-stranded DNA breaks [6]. The drug's structure is key to this function, comprising an **acridine moiety** that intercalates into DNA, and a **methanesulfon-m-anisidide head group** that is critical for interactions within the topoisomerase II-DNA complex [6].
- **Cellular Consequences:** The accumulation of persistent DNA breaks ultimately triggers **apoptosis** (programmed cell death) [7]. Cytotoxicity is greatest during the **S-phase** of the cell cycle when topoisomerase II levels are highest [2].

The following diagram illustrates the mechanism by which **amsacrine hydrochloride** poisons topoisomerase II and induces DNA damage:



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## Clinical and Research Applications

**Amsacrine hydrochloride** is primarily used in a clinical and research context for its antineoplastic properties.

- **Therapeutic Indication:** It is used for the treatment of **acute myeloid leukemia (AML)**, particularly in cases that are refractory or have relapsed following initial therapy [7] [2]. It is also used for **malignant lymphomas** [2].
- **Usage Note:** It is often administered in **combination with other antineoplastic agents** as part of chemotherapy protocols [2].
- **Adverse Effects:** The drug produces consistent **myelosuppression** (bone marrow suppression) and has **cardiotoxic** potential, which can manifest as **QTc prolongation** and an increased risk of arrhythmias, though the overall incidence is reported to be low [7] [2].

## Experimental and Handling Data

For researchers, the following data on pharmacology and practical handling is relevant.

## Pharmacokinetics and Safety Profile

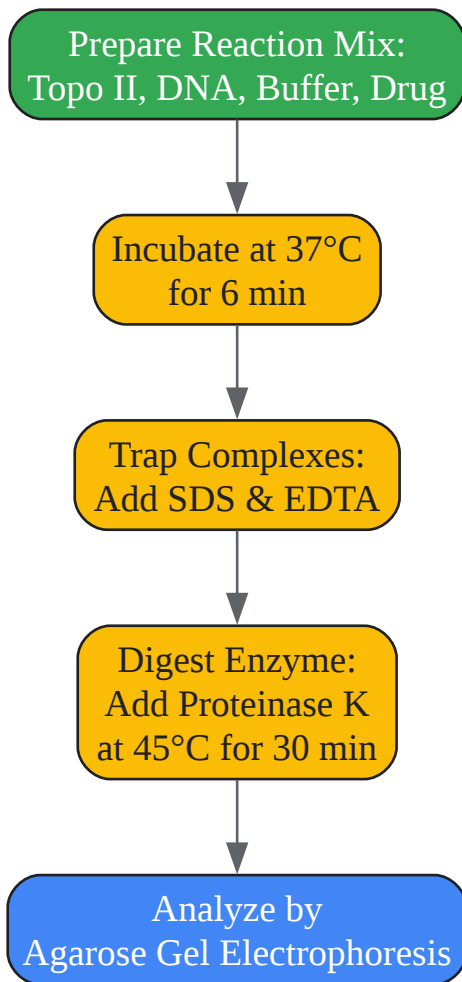
Parameter	Detail
Protein Binding	96-98% [2]
Metabolism	Extensive, primarily hepatic; converted to a glutathione conjugate [2]
Half-Life	8-9 hours [2]
Primary Risk	Classified as a Dangerous Good for transport [1]
Solubility (in vitro)	Soluble in DMSO (e.g., 62.5 mg/mL); insoluble in water and ethanol [4] [5]

## In Vitro DNA Cleavage Assay Protocol

This protocol, adapted from research literature, is used to study the drug's effect on topoisomerase II-mediated DNA cleavage [6].

- **Reaction Mixture:** Combine the following in a total volume of 20  $\mu\text{L}$ :
  - 220 nM human topoisomerase II $\alpha$  or II $\beta$
  - 10 nM negatively supercoiled plasmid DNA (e.g., pBR322)
  - DNA cleavage buffer (10 mM Tris-HCl pH 7.9, 5 mM MgCl<sub>2</sub>, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol)
  - **Amsacrine hydrochloride** (typically tested in a range of 0–50  $\mu\text{M}$ )
- **Incubation:** Incubate the reaction mixture at **37°C for 6 minutes**.
- **Trapping Complexes:** Add 2  $\mu\text{L}$  of **5% SDS** followed by 2  $\mu\text{L}$  of **250 mM EDTA** (pH 8.0) to trap the enzyme-DNA cleavage complexes.
- **Digestion:** Add 2  $\mu\text{L}$  of proteinase K (0.8 mg/mL) and incubate at **45°C for 30 minutes** to digest the enzyme.
- **Analysis:** Load samples onto a **1% agarose gel** containing 0.5  $\mu\text{g/mL}$  ethidium bromide and run electrophoresis. Visualize DNA bands under UV light; DNA cleavage is quantified by the conversion of supercoiled plasmid DNA to linear molecules.

The workflow for this assay is summarized below:



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## Key Insights for Researchers

- **Structure-Activity Relationship:** Research indicates that the **3'-methoxy group** on the anilide ring is critical for optimal activity. Shifting this group to the 2'-position (o-AMSA) results in a stronger DNA intercalator but a much less potent topoisomerase II poison, highlighting that intercalation alone is not sufficient for maximal activity [6].
- **Off-Target Effects:** Studies show that amsacrine can block the **hERG potassium channel** (KCNH2), which provides a mechanistic explanation for its observed cardiotoxic side effect of QTc prolongation [2] [5].

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## References

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